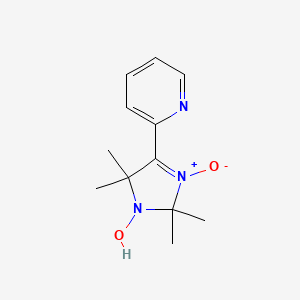
4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as EBO-PPH, is a chemical compound that has recently gained interest in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.
Wirkmechanismus
The mechanism of action of 4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and inhibit the activity of certain enzymes involved in cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is that it is relatively easy to synthesize and purify, making it accessible for use in lab experiments. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. One direction is to further investigate its anti-cancer properties and potential for use in cancer treatment. Another direction is to study its anti-inflammatory properties and potential for use in treating inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesemethoden
4-(3-ethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized through a simple one-pot reaction between 3-ethoxybenzaldehyde, phenylhydrazine, and dimedone. This reaction yields a yellow crystalline solid that can be purified through recrystallization.
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-ethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-21-15-10-6-7-13(11-15)12-16-18(20)22-17(19-16)14-8-4-3-5-9-14/h3-12H,2H2,1H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETLJVVWJWYICL-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5795017.png)
![N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5795026.png)
![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5795033.png)
![N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)
![N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5795053.png)
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide](/img/structure/B5795069.png)

![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)



![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)